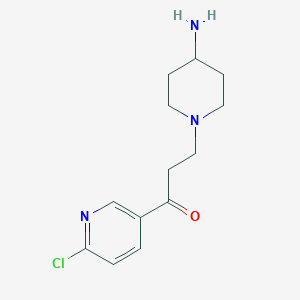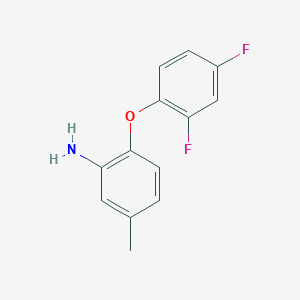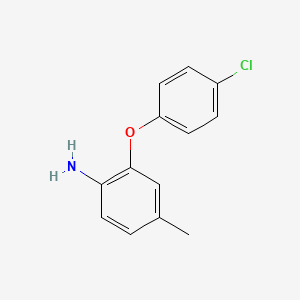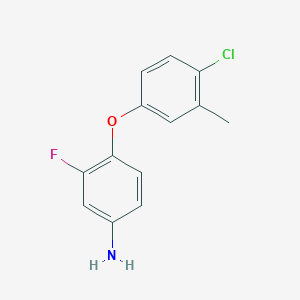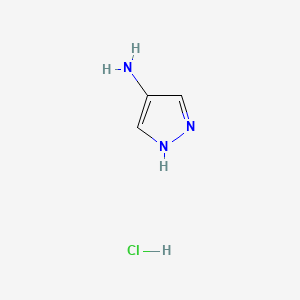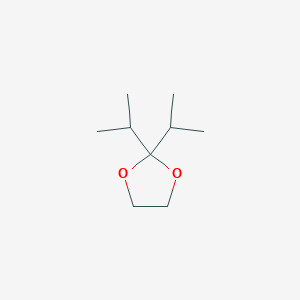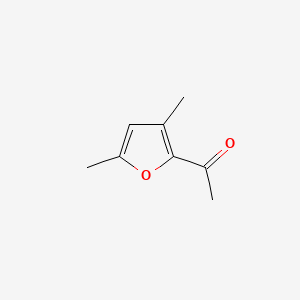
2-Acetyl-3,5-dimethylfuran
Übersicht
Beschreibung
2-Acetyl-3,5-dimethylfuran is a member of the class of furans that is furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively . It has a role as a flavouring agent, a plant metabolite and a mutagen .
Molecular Structure Analysis
The molecular formula of this compound is C8H10O2. It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 209.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 89.7±12.5 °C . The index of refraction is 1.473 .
Wissenschaftliche Forschungsanwendungen
Biomass-Derived Chemicals
2,5-Dimethylfuran (DMF), closely related to 2-Acetyl-3,5-dimethylfuran, is actively pursued in biomass-derived chemicals research. It serves as a biofuel and an intermediate for drop-in terephthalate polymers. DMF can be accessed through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), but the difficult accessibility of HMF from cellulosic biomass is a major impediment to commercial development. An alternative, 5-(chloromethyl)furfural (CMF), is more accessible from raw biomass and can be efficiently reduced to DMF under mild conditions (Dutta & Mascal, 2014).
Synthetic Routes and Derivatives
The synthetic routes to dimethylfuran compounds, including derivatives of this compound, have been explored. For example, a multigram (1000 g/hour) preparation procedure for 2,3-dimethylfuran, a compound similar in structure, has been described. This includes subsequent formylation, acetylation, and oxidation (Végh, Zálupský, & Kovác, 1990).
Fuel Applications
2,5-Dimethylfuran and similar compounds, such as this compound, have been considered for use in spark ignition (SI) engines. The combustion characteristics and emissions of these compounds have been compared to gasoline and ethanol in a direct-injection spark-ignition (DISI) engine. The results indicate that these compounds have similar or superior knock suppression abilities compared to gasoline and show differences in combustion characteristics, thermal efficiency, and emissions (Wang et al., 2013).
Chemical Reactions and Properties
Studies on the reaction of DMF with H-atoms using a potential energy surface calculated at the CBS-QB3 level of theory offer insights into the properties and behaviors of similar compounds like this compound. Understanding the decomposition pathways and product channels of these reactions is crucial for various applications (Sirjean & Fournet, 2013).
Pyrolysis and Oxidation Studies
The pyrolysis and oxidation of DMF, a compound structurally related to this compound, have been extensively studied. These studies provide insights into the thermal stability and decomposition products of such compounds, which is valuable for their potential application in various industrial processes. For example, the pyrolysis of DMF in a flow reactor under various pressures revealed the formation of several radicals and aromatics, indicating a high sooting tendency and emphasizing the need to investigate the sooting behavior for potential applications as alternative engine fuels (Cheng et al., 2014).
Biological Evaluation
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. For instance, a series of new chalcones containing the 2,5-dimethylfuran moiety were prepared and evaluated, indicating the potential biological activity of these compounds (Sridhar, Dinda, & Prasad, 2011).
Photophysical Studies
The photophysical properties of compounds related to this compound have been investigated. For example, studies on 1-(2,5-dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (DFTP) have provided insights into the behavior of such compounds under various conditions, including their fluorescence characteristics and stability (Khan & Asiri, 2016).
Wirkmechanismus
Safety and Hazards
2-Acetyl-3,5-dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area and to keep away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylfuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWQZVDNBPEROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177485 | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid to solid; Sweet balsamic aroma | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
195.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.041-1.047 | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
22940-86-9 | |
| Record name | 1-(3,5-Dimethyl-2-furanyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22940-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022940869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(3,5-dimethyl-2-furanyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-3,5-DIMETHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MFL8Z7ZBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
17.00 to 18.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-3,5-dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Acetyl-3,5-dimethylfuran and why is it relevant in food science?
A1: this compound is an organic compound that can be found in various foods and beverages. While it contributes to the aroma profile of some products, it's often considered undesirable due to its potential toxicity at high concentrations. In the context of the provided research [], this compound was identified as a compound that decreased in concentration during the probiotic fermentation of combined soy and rice drinks. This is significant because it suggests that fermentation could be a viable method to improve the safety and quality of plant-based milk alternatives.
Q2: How does the production method of plant-based milk alternatives influence the levels of this compound?
A2: The research indicates that the fermentation process, particularly when using multi-strain probiotics and combined soy and rice milks, can lead to a reduction in this compound levels []. This suggests that the type of fermentation and the base ingredients used significantly impact the final concentration of this compound in the finished product. Further research could explore optimal fermentation conditions to minimize the presence of potentially undesirable compounds like this compound.
Q3: What analytical techniques are used to study this compound in food products?
A3: The research employed solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) to analyze the volatile compounds present in the fermented soy and rice drinks, including this compound []. This technique is well-suited for identifying and quantifying volatile compounds in complex food matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


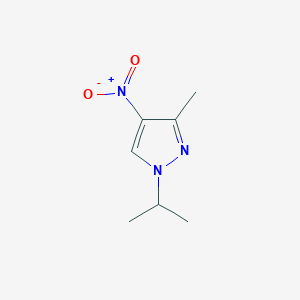
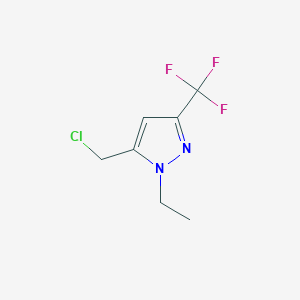
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
